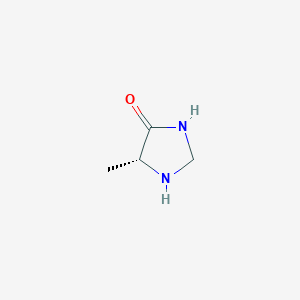

(5R)-5-methylimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5R)-5-methylimidazolidin-4-one is a chiral compound that belongs to the class of imidazolidinones. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a chiral center at the 5th position gives it unique stereochemical properties, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-methylimidazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the imidazolidinone ring. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and stereoselectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of high-throughput synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-methylimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazolidinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

(5R)-5-methylimidazolidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-5-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R)-5-methylimidazolidin-4-one include other imidazolidinones and related heterocyclic compounds. Examples include:

- (4S,5R)-semiester

- (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of a chiral center, which can impart unique biological and chemical properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

(5R)-5-methylimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antibacterial and antioxidant properties. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound is characterized by its imidazolidine ring structure, which is known to influence its biological activities. The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that yield high enantiomeric purity. For instance, one study reported the synthesis of a series of imidazolidinone derivatives with varying substituents, demonstrating the versatility of this scaffold in medicinal chemistry .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. A notable investigation focused on bis-cyclic imidazolidine-4-one derivatives, which included this compound as a structural component. These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as MRSA and MRSE. The mechanism of action was linked to the disruption of bacterial cell membranes .

Table 1: Antibacterial Activity of Imidazolidine Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against MRSA |

| Compound 3 | Strong | Moderate | Low toxicity, rapid action |

| Compound 11 | Moderate | None | Lacks activity against Gram-negative |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In various assays, including those measuring lipid peroxidation and reactive oxygen species (ROS) scavenging ability, this compound demonstrated significant antioxidant activity at low concentrations. However, at higher concentrations, a pro-oxidant effect was observed, indicating a concentration-dependent behavior .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the efficacy of this compound derivatives against bacterial strains. The results indicated that modifications in the hydrophobicity and charge of the compounds significantly influenced their antibacterial activity. Compounds with optimized hydrophobic tails showed enhanced membrane insertion capabilities, leading to improved antibacterial effects .

- Mechanistic Insights : Another research effort investigated the mechanisms through which these compounds exert their antibacterial effects. It was found that they disrupt bacterial cell membranes similarly to host defense peptides (HDPs), highlighting their potential as novel antimicrobial agents .

- Comparative Analysis : A comparative study assessed various derivatives of imidazolidine-4-one for their biological activities. This study provided insights into structure-activity relationships (SAR), demonstrating how specific functional groups can enhance or diminish biological efficacy .

Properties

CAS No. |

922178-60-7 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(5R)-5-methylimidazolidin-4-one |

InChI |

InChI=1S/C4H8N2O/c1-3-4(7)6-2-5-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 |

InChI Key |

LFNFPUOSCSLGMP-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)NCN1 |

Canonical SMILES |

CC1C(=O)NCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.